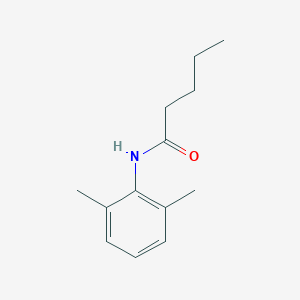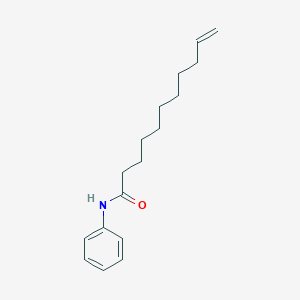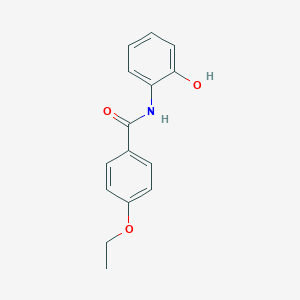![molecular formula C19H23NO B185213 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide CAS No. 59512-29-7](/img/structure/B185213.png)
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, which is widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound has garnered attention due to its potential therapeutic applications and its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide typically involves the reaction of 4-isobutylacetophenone with aniline in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide. The reaction proceeds through the formation of an intermediate acylating agent, which then reacts with the amino group of aniline to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
化学反応の分析
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfo, and halo derivatives.
科学的研究の応用
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its analgesic, antipyretic, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The compound primarily targets COX-2, which is associated with inflammation and pain .
類似化合物との比較
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propionic acid.
Ketoprofen: 2-(3-Benzoylphenyl)propionic acid.
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propionic acid.
Uniqueness
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. Its unique structure allows for potential variations in its therapeutic effects and side effect profile .
特性
CAS番号 |
59512-29-7 |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC名 |
2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-14(2)13-16-9-11-17(12-10-16)15(3)19(21)20-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,20,21) |
InChIキー |
UHKIXOMKDZNTLI-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2 |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















